(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a diazinane ring, a hydroxy-methoxyphenyl group, and a prop-2-en-1-yl substituent. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The starting materials often include 4-hydroxy-3-methoxybenzaldehyde, prop-2-en-1-amine, and a diazinane derivative. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE include:
Heparinoids: Structurally similar compounds with anticoagulant properties.
Dichloroanilines: Aniline derivatives with similar aromatic ring structures.
Uniqueness
The uniqueness of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C15H14N2O5 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H14N2O5/c1-3-6-17-14(20)10(13(19)16-15(17)21)7-9-4-5-11(18)12(8-9)22-2/h3-5,7-8,18H,1,6H2,2H3,(H,16,19,21)/b10-7- |
InChI Key |
XYKBVLJWQOIINI-YFHOEESVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)O |
Origin of Product |
United States |
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